N-Desmethyl dosimertinib-d5

Description

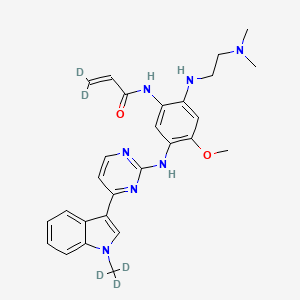

Structure

3D Structure

Properties

Molecular Formula |

C27H31N7O2 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

3,3-dideuterio-N-[2-[2-(dimethylamino)ethylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide |

InChI |

InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-21(22)28-13-14-33(2)3)32-27-29-12-11-20(31-27)19-17-34(4)24-10-8-7-9-18(19)24/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32)/i1D2,4D3 |

InChI Key |

BMZMREXCOUAUJO-PCZBYHPYSA-N |

Isomeric SMILES |

[2H]C(=CC(=O)NC1=CC(=C(C=C1NCCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)NCCN(C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Desmethyl Dosimertinib-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Desmethyl dosimertinib-d5, a deuterated analog of the active metabolite of Osimertinib. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis. It covers the chemical identity, physicochemical properties, proposed synthesis, and primary applications of this compound, with a focus on its role as an internal standard in pharmacokinetic and metabolic studies of Osimertinib and its derivatives. Detailed experimental methodologies and relevant biological pathways are also presented.

Introduction

Osimertinib (marketed as Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard-of-care for non-small cell lung cancer (NSCLC) with specific EGFR mutations. The metabolism of Osimertinib is a critical aspect of its pharmacology, leading to the formation of active metabolites, most notably AZ5104 (N-Desmethyl Osimertinib).

Dosimertinib is a deuterated version of Osimertinib, developed to potentially improve its pharmacokinetic profile by altering its metabolism. The deuteration can slow down the metabolic processes, a phenomenon known as the kinetic isotope effect.[1] this compound is the deuterated form of AZ5104. Its primary and critical application in research and drug development is as an internal standard for the highly sensitive and accurate quantification of Osimertinib and its metabolites in biological samples using mass spectrometry.[2]

This guide will delve into the technical details of this compound, providing a valuable resource for its application in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is structurally identical to AZ5104, with the key difference being the presence of five deuterium atoms. These deuterium atoms are strategically placed on the molecule to ensure stability and a distinct mass-to-charge ratio (m/z) for mass spectrometric analysis, without significantly altering its chemical behavior during chromatographic separation.

| Property | Value | Compound |

| Molecular Formula | C₂₇H₂₆D₅N₇O₂ | This compound |

| Molecular Weight | 490.61 g/mol | This compound |

| CAS Number | 2719691-00-4 | This compound |

| Purity | Typically ≥95% | This compound |

| Molecular Formula | C₂₇H₃₁N₇O₂ | AZ5104 (N-Desmethyl Osimertinib) |

| Molecular Weight | 485.58 g/mol | AZ5104 (N-Desmethyl Osimertinib) |

| Molecular Formula | C₂₈H₃₃N₇O₂ | Osimertinib |

| Molecular Weight | 499.61 g/mol | Osimertinib |

Proposed Synthesis

A detailed, validated synthesis protocol for this compound is not publicly available. However, based on the known synthesis of Osimertinib and its deuterated analogs, a plausible synthetic route can be proposed. The synthesis would likely involve the introduction of deuterium atoms at an early stage, followed by the construction of the core molecule.

One potential approach involves the use of deuterated starting materials in the synthesis of the Osimertinib backbone, followed by N-demethylation. Alternatively, a precursor already containing the deuterated N-methyl group could be used. A general schematic for the synthesis of a deuterated Osimertinib derivative, which can be adapted, has been described in patent literature.[3] The key steps would involve:

-

Synthesis of the core pyrimidine structure: This involves coupling key intermediates to form the central heterocyclic ring.

-

Introduction of the deuterated side chain: This is the critical step where the deuterated N,N-dimethylaminoethyl group is introduced. This can be achieved by using deuterated reagents.

-

Final assembly: The remaining functional groups are added to complete the molecule.

-

N-demethylation: A subsequent demethylation step would yield the N-desmethyl product.

An alternative strategy for preparing deuterated internal standards involves hydrogen-deuterium exchange reactions on the final molecule under specific catalytic conditions.[4][5]

Role in EGFR Signaling Pathway

Osimertinib and its active metabolite, AZ5104 (the non-deuterated analog of this compound), are potent inhibitors of the epidermal growth factor receptor (EGFR). They are particularly effective against EGFRs with activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.

The binding of a ligand, such as EGF, to the EGFR triggers a signaling cascade that promotes cell proliferation, survival, and differentiation. In cancer cells with mutated EGFR, this pathway is constitutively active, leading to uncontrolled cell growth. Osimertinib and AZ5104 covalently bind to a cysteine residue (Cys797) in the ATP-binding site of the mutant EGFR, irreversibly inhibiting its kinase activity and blocking downstream signaling.

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib/AZ5104.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalysis. Below is a detailed methodology for a typical UPLC-MS/MS assay for the quantification of Osimertinib and its metabolites in human plasma.

UPLC-MS/MS Method for Quantification in Plasma

This protocol is a composite based on several published methods.[2][6][7]

5.1.1. Materials and Reagents

-

Osimertinib, AZ5104, and AZ7550 analytical standards

-

This compound (as internal standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

5.1.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Osimertinib, its metabolites, and this compound in an appropriate solvent (e.g., DMSO or methanol) to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the stock solutions in 50% acetonitrile to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 200 ng/mL) in 50% acetonitrile.

5.1.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis.

5.1.4. UPLC-MS/MS Conditions

-

UPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Waters XSelect HSS XP, 2.1 mm × 100 mm, 2.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-0.5 min: 30% B

-

0.5-1.5 min: 30% to 90% B

-

1.5-3.5 min: 90% B

-

3.5-3.6 min: 90% to 30% B

-

3.6-4.1 min: 30% B

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and the internal standard need to be optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Osimertinib | 500.3 | 72.0 |

| AZ5104 | 486.2 | 72.0 |

| AZ7550 | 486.2 | 415.2 |

| This compound (IS) | 491.2 | 72.0 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions. The values for the d5 internal standard are predicted based on the structure of AZ5104.

5.1.5. Data Analysis

The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples of known concentrations.

Experimental Workflow and Logical Relationships

The use of this compound as an internal standard is a crucial part of the bioanalytical workflow. The following diagram illustrates this process.

Figure 2: Bioanalytical workflow for quantification using an internal standard.

Conclusion

This compound is a vital tool for the accurate and precise quantification of Osimertinib and its metabolites in biological matrices. Its use as an internal standard in UPLC-MS/MS assays is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. This technical guide provides a foundational understanding of its properties, a plausible synthesis route, its biological context, and a detailed experimental protocol for its application. For researchers in the field of oncology drug development, a thorough understanding of such analytical tools is indispensable for advancing our knowledge of targeted therapies like Osimertinib.

References

- 1. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

- 4. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

N-Desmethyl Osimertinib-d5: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a concise technical guide to the chemical properties, structure, and biological context of N-Desmethyl osimertinib-d5. This deuterated analog of N-Desmethyl osimertinib (AZ5104), an active metabolite of the third-generation EGFR inhibitor osimertinib (Tagrisso®), is a critical tool in pharmacokinetic and metabolic studies.

Core Chemical Properties

N-Desmethyl osimertinib-d5 is the deuterium-labeled form of N-Desmethyl osimertinib. The introduction of five deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalysis.

| Property | Value | Source(s) |

| Chemical Name | N-(2-((2-(dimethylamino)ethyl-d5)methylamino)-5-((4-(1H-indol-3-yl)-2-pyrimidinyl)amino)-4-methoxyphenyl)-2-propenamide | N/A |

| Molecular Formula | C₂₇H₂₆D₅N₇O₂ | [1] |

| Molecular Weight | 490.61 g/mol | [1] |

| CAS Number | 2719691-00-4 | [1] |

| Appearance | Solid powder (presumed) | [2] |

| Solubility | Soluble in DMSO | [2] |

| Parent Compound (Non-deuterated) | N-Desmethyl osimertinib (AZ5104) | [3][4] |

| Parent Compound CAS | 1421373-98-9 | [3] |

Chemical Structure

The chemical structure of N-Desmethyl osimertinib-d5 is identical to that of N-Desmethyl osimertinib, with the exception of five deuterium atoms on the dimethylaminoethyl moiety. This strategic labeling minimizes the potential for kinetic isotope effects to alter the compound's metabolic profile significantly while providing a clear mass shift for analytical purposes.

References

The Core Mechanism of N-Desmethyl Osimertinib-d5 in EGFR Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of N-Desmethyl osimertinib, a critical active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib. The deuterated form, N-Desmethyl osimertinib-d5, is primarily utilized as an internal standard for pharmacokinetic analyses due to its mass shift, while its biological activity is considered identical to the non-deuterated metabolite. This guide will focus on the mechanism of the active metabolite, N-Desmethyl osimertinib (also known as AZ5104), in the context of EGFR inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Introduction to Osimertinib and its Active Metabolites

Osimertinib (AZD9291) is a potent and irreversible EGFR-TKI designed to selectively inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first and second-generation EGFR-TKIs.[1] Upon administration, osimertinib is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4/5), into two pharmacologically active metabolites: N-Desmethyl osimertinib (AZ5104) and AZ7550 .[2][3] These metabolites circulate in the plasma at approximately 10% of the concentration of the parent compound.[4] Preclinical studies have indicated that AZ5104, in particular, is more potent than osimertinib against EGFR-mutant cell lines, suggesting it significantly contributes to the overall therapeutic effect and potential toxicities.[2]

Mechanism of Action: Covalent Inhibition of Mutant EGFR

The fundamental mechanism of action for N-Desmethyl osimertinib mirrors that of its parent compound, osimertinib. It functions as an irreversible inhibitor of the EGFR tyrosine kinase.

Key aspects of the mechanism include:

-

Covalent Bonding: N-Desmethyl osimertinib possesses a reactive acrylamide group that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3][5] This irreversible binding is a hallmark of third-generation EGFR-TKIs.

-

Mutant Selectivity: A key advantage of N-Desmethyl osimertinib is its high affinity for mutant forms of EGFR (e.g., L858R, exon 19 deletion, and the double mutant L858R/T790M) over wild-type (WT) EGFR.[6] This selectivity is crucial for minimizing off-target effects, such as the rash and diarrhea commonly associated with first-generation EGFR-TKIs that also inhibit wild-type EGFR in healthy tissues.

-

Inhibition of ATP Binding and Autophosphorylation: By covalently occupying the ATP-binding site, N-Desmethyl osimertinib prevents the binding of ATP, which is essential for the kinase activity of the receptor. This blockage inhibits the autophosphorylation of the EGFR's intracellular tyrosine residues.

-

Downstream Signaling Blockade: The lack of EGFR autophosphorylation prevents the recruitment and activation of downstream signaling proteins. This effectively shuts down the pro-survival and proliferative signals mediated by two major pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by N-Desmethyl osimertinib.

Caption: EGFR signaling cascade and the inhibitory action of N-Desmethyl Osimertinib.

Quantitative Data: In Vitro Potency

The following tables summarize the in vitro potency of osimertinib and its active metabolites, AZ5104 (N-Desmethyl osimertinib) and AZ7550, against various non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses. The data is presented as IC50 (half-maximal inhibitory concentration) for enzymatic activity and GI50 (half-maximal growth inhibition) for cell proliferation.

Table 1: IC50 Values for EGFR Kinase Inhibition (nM)

| Compound | PC9 (Exon 19 del) | H1975 (L858R/T790M) | LoVo (Wild-Type) |

| Osimertinib | 12.92[1] | 11.44[1] | ~493.8[1] |

| AZ5104 (N-Desmethyl) | Data not available | Data not available | Data not available |

| AZ7550 | 26[6][7] | 45[6][7] | 786[6][7] |

Table 2: GI50 Values for Cell Proliferation Inhibition (nM)

| Compound | PC9 (Exon 19 del) | H1975 (L858R/T790M) | Calu3 (Wild-Type) |

| Osimertinib | 7[8] | 32[8] | >2000[8] |

| AZ5104 (N-Desmethyl) | Data not available | Data not available | Data not available |

| AZ7550 | 15[6][7] | 19[6][7] | 537[6][7] |

Note: While specific IC50 values for AZ5104 were not found in the immediate search results, multiple sources confirm its higher potency compared to the parent compound.[2]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of EGFR inhibitors like N-Desmethyl osimertinib.

Biochemical EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.

Materials:

-

Recombinant human EGFR enzyme (wild-type or mutant)

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT)[9]

-

ATP solution

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

N-Desmethyl osimertinib-d5 (or non-deuterated) at various concentrations

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of N-Desmethyl osimertinib in DMSO and then dilute further in kinase reaction buffer.

-

Enzyme and Inhibitor Pre-incubation: Add 2 µL of the EGFR enzyme solution (e.g., 5 ng/µL) to each well of a 384-well plate. Add 1 µL of the diluted inhibitor or DMSO (vehicle control). Incubate for 30 minutes at room temperature to allow for inhibitor binding.[10]

-

Kinase Reaction Initiation: Start the reaction by adding 2 µL of a substrate/ATP mix (e.g., 0.2 µg/µL substrate and 5 µM ATP).[10]

-

Incubation: Incubate the plate for 60 minutes at room temperature.[9]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9][10]

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.[9]

-

Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a luminescence-based biochemical EGFR kinase inhibition assay.

Cell Viability/Proliferation Assay (MTT-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

-

NSCLC cell lines (e.g., PC9, H1975)

-

Cell culture medium and supplements

-

N-Desmethyl osimertinib-d5 (or non-deuterated)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[11]

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with serial dilutions of N-Desmethyl osimertinib for 72 hours.[12] Include vehicle-only (DMSO) controls.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Determine the GI50 value from the dose-response curve.

Western Blotting for EGFR Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream targets, providing direct evidence of pathway inhibition.

Materials:

-

NSCLC cell lines

-

N-Desmethyl osimertinib-d5 (or non-deuterated)

-

Lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors[13]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[5]

-

Primary antibodies (e.g., anti-pEGFR (Tyr1173), anti-EGFR, anti-pAKT (Ser473), anti-AKT, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse them with lysis buffer.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle shaking.[5]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[5]

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and to a loading control like β-actin.

Conclusion

N-Desmethyl osimertinib (AZ5104) is a key active metabolite of osimertinib that significantly contributes to its therapeutic efficacy. Its mechanism of action is centered on the irreversible covalent inhibition of mutant EGFR, leading to a potent and selective blockade of downstream pro-survival signaling pathways. The deuterated analog, N-Desmethyl osimertinib-d5, serves as an essential tool for the precise quantification of this metabolite in biological matrices, enabling detailed pharmacokinetic and pharmacodynamic modeling. A thorough understanding of the metabolite's potency and mechanism, as elucidated through the experimental protocols described herein, is critical for the ongoing development and optimization of targeted cancer therapies.

References

- 1. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com.cn [promega.com.cn]

- 10. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. ADCC responses and blocking of EGFR-mediated signaling and cell growth by combining the anti-EGFR antibodies imgatuzumab and cetuximab in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of N-Desmethyl dosimertinib-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl dosimertinib-d5 is the deuterated analog of N-desmethyl osimertinib (AZ5104), a primary and pharmacologically active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib. The strategic incorporation of deuterium can beneficially alter the pharmacokinetic profile of a drug, potentially reducing metabolic degradation and enhancing therapeutic efficacy. This technical guide provides a comprehensive overview of a proposed synthesis and manufacturing process for this compound, intended for research and development purposes. It includes detailed experimental protocols, tabulated data for key intermediates and the final product, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.[1] Its metabolism, however, leads to the formation of active metabolites, notably N-desmethyl osimertinib (AZ5104), which has been associated with certain toxicities.[2][3] Dosimertinib, a deuterated version of osimertinib, was developed to mitigate these metabolic liabilities. Consequently, this compound, as the deuterated metabolite of dosimertinib, is a critical compound for in-depth pharmacokinetic and metabolic studies.

This guide outlines a plausible synthetic strategy for this compound, leveraging known synthetic routes for osimertinib and its analogs, combined with established deuterium labeling techniques.

Proposed Synthesis of this compound

The proposed synthesis is a multi-step process that involves the preparation of a deuterated side-chain, its coupling to a core heterocyclic structure, and subsequent functional group manipulations to yield the final product.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole (Core Intermediate)

-

Materials: 2,4-Dichloropyrimidine, 1-Methyl-1H-indole, Aluminum chloride (AlCl₃), Dichloromethane (DCM).

-

Procedure: To a cooled (0 °C) suspension of anhydrous AlCl₃ in DCM, add 1-methyl-1H-indole dropwise. Stir the mixture for 30 minutes, then add a solution of 2,4-dichloropyrimidine in DCM. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction by carefully adding crushed ice, followed by extraction with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound.

Step 2: Synthesis of Deuterated N,N,N'-trimethylethylenediamine-d5

-

Materials: 2-Bromoethanol-1,1,2,2-d4, Dimethylamine-d3 solution (in a suitable solvent like THF), Thionyl chloride (SOCl₂), Methylamine solution.

-

Sub-step 2a: Synthesis of 2-(Dimethylamino-d3)ethanol-1,1,2,2-d4: To a solution of 2-bromoethanol-1,1,2,2-d4, add dimethylamine-d3 solution dropwise at 0 °C. Stir the reaction mixture at room temperature for 24 hours. After reaction completion, the solvent is removed under reduced pressure, and the residue is purified by distillation to yield the deuterated amino alcohol.

-

Sub-step 2b: Synthesis of 2-Chloro-N-(methyl-d3)-N-methylethanamine-1,1,2,2-d4: To a solution of the deuterated amino alcohol from the previous step in DCM, add thionyl chloride dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. The solvent is removed under reduced pressure to give the crude deuterated chloroamine, which is used in the next step without further purification.

-

Sub-step 2c: Synthesis of N,N'-(Dimethyl-d3)-N'-methylethylenediamine-1,1,2,2-d4: The crude deuterated chloroamine is dissolved in a suitable solvent and treated with an excess of methylamine solution. The reaction is stirred at room temperature for 48 hours. The solvent is evaporated, and the residue is purified by distillation to afford the deuterated diamine.

Step 3: Synthesis of N'-(2-((2-(dimethylamino-d3)ethyl)amino)-4-methoxy-5-nitrophenyl)-N'-methyl-1,1,2,2-d4-ethane-1,2-diamine (Nitroaniline Derivative)

-

Materials: 4-Fluoro-2-methoxy-5-nitroaniline, Deuterated N,N,N'-trimethylethylenediamine-d5 (from Step 2), Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).

-

Procedure: A mixture of 4-fluoro-2-methoxy-5-nitroaniline, the deuterated diamine, and K₂CO₃ in DMSO is heated at 120 °C for 8-12 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Coupling of Core and Side-Chain

-

Materials: 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole (from Step 1), Nitroaniline Derivative (from Step 3), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Cesium carbonate (Cs₂CO₃), 1,4-Dioxane.

-

Procedure: To a solution of the core intermediate and the nitroaniline derivative in 1,4-dioxane, add the palladium catalyst, ligand, and Cs₂CO₃. The mixture is degassed and heated to reflux under an inert atmosphere for 12-24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the coupled nitro intermediate.

Step 5: Reduction of the Nitro Group

-

Materials: Coupled Nitro Intermediate (from Step 4), Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

-

Procedure: To a solution of the coupled nitro intermediate in a mixture of ethanol and water, add iron powder and ammonium chloride. The mixture is heated to reflux for 2-4 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to give the reduced amino intermediate.

Step 6: Final Acrylation

-

Materials: Reduced Amino Intermediate (from Step 5), Acryloyl chloride, Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure: To a cooled (0 °C) solution of the amino intermediate and DIPEA in DCM, add a solution of acryloyl chloride in DCM dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis. Note that yields are hypothetical and based on typical values for similar reactions.

Table 1: Key Intermediates and Final Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Yield (%) |

| 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole | C₁₃H₁₀ClN₃ | 243.70 | 75 |

| N,N'-(Dimethyl-d3)-N'-methylethylenediamine-1,1,2,2-d4 | C₅H₉D₅N₂ | 107.23 | 60 |

| Coupled Nitro Intermediate | C₂₇H₂₅D₅N₈O₃ | 535.65 | 65 |

| Reduced Amino Intermediate | C₂₇H₂₇D₅N₈O | 505.65 | 85 |

| This compound | C₂₇H₂₆D₅N₇O₂ | 490.61 | 70 |

Table 2: Analytical Data for this compound (Hypothetical)

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to non-deuterated protons of the core structure and side chain, with reduced integration for deuterated positions. |

| ²H NMR | Signals corresponding to the deuterated positions on the ethylenediamine chain and the N-methyl group. |

| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺: 491.29 (approx.), consistent with the molecular formula C₂₇H₂₆D₅N₇O₂. |

| Purity (HPLC) | >98% |

Signaling Pathway

This compound, like its parent compound, targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including NSCLC.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Conclusion

This technical guide presents a detailed, albeit proposed, synthetic route for this compound. The strategy is based on established chemical principles and synthetic precedents for similar molecules. The successful synthesis of this deuterated metabolite is crucial for advancing our understanding of the metabolic profile and therapeutic window of dosimertinib. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. Further optimization and validation of the proposed synthesis will be necessary for large-scale production.

References

Navigating the Metabolic Fate of N-Desmethyl Dosimertinib-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of N-Desmethyl dosimertinib-d5, a deuterated analog of a key active metabolite of dosimertinib. As the development of deuterated drugs continues to be a strategy for optimizing pharmacokinetic profiles, a thorough understanding of their metabolic fate is paramount. This document synthesizes available data on the non-deuterated counterparts, the N-desmethyl metabolites of osimertinib (AZ5104 and AZ7550), to provide a robust framework for understanding the disposition of this compound. The information presented herein is intended to support research, discovery, and clinical development efforts in the field of targeted cancer therapy.

Executive Summary

Dosimertinib, a deuterated form of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib, undergoes metabolism to form N-desmethyl metabolites. This guide focuses on the pharmacokinetics and metabolism of the deuterated N-desmethyl metabolite, this compound. By examining the well-characterized non-deuterated analogs, AZ5104 and AZ7550, we can infer the metabolic pathways and pharmacokinetic properties of their deuterated counterpart. The primary route of metabolism for osimertinib is N-demethylation, predominantly mediated by cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes, leading to the formation of these active metabolites.[1] Deuteration at the site of metabolism is known to alter pharmacokinetic properties, often resulting in a decreased rate of metabolism and consequently, changes in exposure.

Pharmacokinetics of N-Desmethyl Osimertinib Metabolites

The pharmacokinetic profiles of the two principal N-desmethyl metabolites of osimertinib, AZ5104 and AZ7550, have been characterized in human studies. At steady state, both metabolites circulate at approximately 10% of the exposure of the parent compound, osimertinib.[2] While detailed pharmacokinetic data for this compound is not yet publicly available, the following tables summarize the known parameters for its non-deuterated analogs, providing a critical baseline for understanding its expected behavior.

Table 1: Population Pharmacokinetic Parameters of Osimertinib and its Metabolite AZ5104 in Human Plasma

| Parameter | Osimertinib | AZ5104 |

| Apparent Clearance (CL/F) | 14.3 L/h | 31.3 L/h |

| Apparent Volume of Distribution (Vd/F) | 918 L | 143 L |

| Half-life (t1/2) | ~48 hours | Not explicitly stated |

| Steady-State AUC (AUCss) | 11,258 nmol·h/L | 1,271 nmol·h/L |

| Steady-State Cmax (Css,max) | 501 nmol/L | 56 nmol/L |

| Steady-State Cmin (Css,min) | 417 nmol/L | 52 nmol/L |

Data derived from population pharmacokinetic modeling of patients with non-small cell lung cancer receiving an 80 mg daily dose of osimertinib.

Table 2: Summary of Pharmacokinetic Characteristics of AZ7550

| Parameter | Value/Observation |

| Relative Exposure | Circulates at ~10% of osimertinib exposure at steady state. |

| Potency | Comparable potency and selectivity profile to osimertinib. |

Metabolism of Dosimertinib to N-Desmethyl Metabolites

The biotransformation of dosimertinib, similar to osimertinib, is primarily driven by hepatic metabolism. The major metabolic pathways are oxidation and dealkylation.[2] The N-demethylation that produces the active metabolites corresponding to this compound is predominantly catalyzed by CYP3A4 and CYP3A5.[1]

In Vitro Metabolism Studies

In vitro systems, such as human liver microsomes (HLMs) and recombinant human cytochrome P450 enzymes, are instrumental in elucidating metabolic pathways. Studies with osimertinib have confirmed that CYP3A4 is the major enzyme responsible for its metabolism in humans.[3]

Metabolic Pathways

The metabolic conversion of osimertinib involves two primary N-demethylation reactions, leading to the formation of AZ5104 and AZ7550. The deuteration in this compound is strategically placed to slow down this metabolic process, potentially leading to a longer half-life and altered exposure of the parent drug, dosimertinib.

Figure 1. Metabolic pathway of Osimertinib to its N-desmethyl metabolites.

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate characterization of the pharmacokinetics and metabolism of drug candidates. The following sections outline standardized methodologies for key in vitro and in vivo experiments.

In Vitro Metabolism in Human Liver Microsomes

This protocol describes a typical experiment to determine the metabolic stability of a compound like dosimertinib.

Figure 2. Workflow for in vitro metabolism study in human liver microsomes.

Protocol Steps:

-

Preparation of Incubation Mixture: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM dosimertinib).

-

Pre-incubation: The mixture is pre-warmed to 37°C for approximately 5 minutes.

-

Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating system.

-

Incubation: The reaction mixture is incubated at 37°C with constant shaking.

-

Time-point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.

-

Sample Processing: The quenched samples are centrifuged to precipitate proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent drug and the formation of metabolites.

Bioanalytical Method for Quantification in Plasma

The quantification of dosimertinib and its N-desmethyl metabolites in biological matrices like plasma is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this purpose.

Key Method Parameters:

-

Sample Preparation: Protein precipitation is a common and effective method for extracting the analytes from plasma. This typically involves adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation.

-

Chromatographic Separation: A C18 or similar reversed-phase column is typically used to separate the parent drug and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the parent drug, its metabolites, and the internal standard.

Impact of Deuteration

The strategic placement of deuterium atoms in dosimertinib is intended to alter its metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can slow down the rate of metabolic reactions that involve the cleavage of this bond, such as the N-demethylation of dosimertinib. Consequently, deuteration may lead to:

-

Reduced rate of formation of N-desmethyl metabolites.

-

Increased plasma exposure (AUC) of the parent drug, dosimertinib.

-

A longer half-life of dosimertinib.

These changes can have significant implications for the drug's efficacy and safety profile, potentially allowing for lower or less frequent dosing.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics and metabolism of this compound, based on the extensive data available for its non-deuterated analogs, AZ5104 and AZ7550. The primary metabolic pathway involves CYP3A4/5-mediated N-demethylation. The introduction of deuterium is expected to modulate this metabolic process, leading to an altered pharmacokinetic profile. The experimental protocols and data presented herein serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of deuterated compounds in precision medicine. Further studies specifically characterizing the pharmacokinetics of this compound are warranted to fully elucidate its clinical potential.

References

N-Desmethyl Osimertinib-d5: A Comprehensive Technical Guide to the Metabolite of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-desmethyl osimertinib, a primary active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib. The deuterated form, N-desmethyl osimertinib-d5, is a critical tool in the bioanalysis of this significant metabolite. This document will cover the metabolism of osimertinib, the pharmacokinetics of its N-desmethyl metabolites, detailed experimental protocols for their quantification, and the signaling pathways involved. The term "dosimertinib" is recognized as a deuterated analogue of osimertinib, designed to have an altered metabolic profile.

Metabolism of Osimertinib to N-Desmethyl Metabolites

Osimertinib undergoes extensive metabolism, primarily through oxidation and dealkylation. The main metabolic pathways involve the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme responsible for its disposition.[1] However, CYP1A1 has also been identified as a novel pathway for osimertinib metabolism.[2][3]

Two major pharmacologically active N-desmethyl metabolites have been identified in plasma:

-

AZ5104 (N-desmethyl osimertinib)

-

AZ7550 (N-desmethyl osimertinib)

These metabolites are formed via N-demethylation at two different positions on the osimertinib molecule.[4] Both AZ5104 and AZ7550 are pharmacologically active, with AZ5104 being more potent against both mutant and wild-type EGFR than the parent drug, while AZ7550 has a comparable potency and selectivity profile to osimertinib.[5]

The deuterated version of osimertinib, known as dosimertinib, was developed to alter its pharmacokinetic properties. Deuteration at specific metabolic sites can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect.[4][6] Studies on a deuterated form of osimertinib (osimertinib-d3) have shown that this modification significantly inhibits the metabolic pathway that produces the AZ5104 metabolite, leading to a decrease in its plasma concentration and a corresponding increase in the systemic exposure (AUC) and peak concentration (Cmax) of the parent drug in both rats and humans.[4]

Metabolic pathway of osimertinib.

Quantitative Data Presentation

The pharmacokinetic parameters of osimertinib and its N-desmethyl metabolites, AZ5104 and AZ7550, have been characterized in various studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of Osimertinib and its N-Desmethyl Metabolites in Patients with Normal vs. Severe Renal Impairment [7]

| Analyte | Pharmacokinetic Parameter | Normal Renal Function (n=8) | Severe Renal Impairment (n=7) |

| Osimertinib | AUC (nmol/L·h) | 11,070 (87.5% GCV) | 20,460 (69.4% GCV) |

| Cmax (nmol/L) | 215.1 (90.3% GCV) | 255.4 (64.5% GCV) | |

| AZ5104 | AUC (nmol/L·h) | 1,200 (88.6% GCV) | 2,130 (74.4% GCV) |

| Cmax (nmol/L) | 21.0 (88.9% GCV) | 33.6 (69.6% GCV) | |

| AZ7550 | AUC (nmol/L·h) | 1,160 (89.0% GCV) | 2,050 (73.7% GCV) |

| Cmax (nmol/L) | 19.8 (89.3% GCV) | 31.4 (69.2% GCV) |

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; GCV: Geometric coefficient of variation.

Table 2: Pharmacokinetic Parameters of Osimertinib and its N-Desmethyl Metabolites in Patients with Varying Hepatic Function [8]

| Analyte | Pharmacokinetic Parameter | Normal Hepatic Function (n=10) | Mild Hepatic Impairment (n=7) | Moderate Hepatic Impairment (n=5) |

| Osimertinib | AUC (nM·h) | 15,780 (38% GCV) | 9,983 (36% GCV) | 10,790 (22% GCV) |

| Cmax (nM) | 291.8 (45% GCV) | 150.1 (37% GCV) | 177.1 (41% GCV) | |

| AZ5104 | AUC (nM·h) | 1,740 (37% GCV) | 1,173 (33% GCV) | 1,228 (20% GCV) |

| Cmax (nM) | 28.1 (43% GCV) | 17.5 (34% GCV) | 19.3 (33% GCV) | |

| AZ7550 | AUC (nM·h) | 1,691 (37% GCV) | 1,128 (31% GCV) | 1,189 (21% GCV) |

| Cmax (nM) | 27.2 (43% GCV) | 16.9 (31% GCV) | 18.5 (34% GCV) |

Table 3: Metabolite-to-Parent Drug Ratios

| Study Population | Metabolite | Ratio to Parent (Osimertinib) | Reference |

| Patients with Severe Renal Impairment | AZ5104 (AUC) | ~10.4% | [7] |

| AZ7550 (AUC) | ~10.0% | [7] | |

| Patients with Normal Renal Function | AZ5104 (AUC) | ~10.8% | [7] |

| AZ7550 (AUC) | ~10.5% | [7] | |

| At steady state (general population) | AZ5104 (AUC) | ~10% | [5] |

| AZ7550 (AUC) | ~10% | [5] | |

| SCID Mice (5 mg/kg dose) | AZ5104 (AUC) | 21-44% | [9] |

| AZ7550 (AUC) | 24-34% | [9] |

Experimental Protocols

The quantification of osimertinib and its N-desmethyl metabolites in biological matrices is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as N-desmethyl osimertinib-d5, is crucial for accurate quantification.

Protocol for Quantification of Osimertinib and N-Desmethyl Metabolites in Human Plasma

This protocol is a composite based on several published methods.[10][11][12][13]

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma, add 150 µL of a solution of the internal standard (e.g., [13C,2H3]-osimertinib) in methanol or acetonitrile to precipitate proteins.

-

Vortex the mixture for approximately 2 minutes.

-

Centrifuge at high speed (e.g., 11,300 x g) for 5 minutes.

-

Transfer the supernatant to a new vial for analysis. For some methods, a dilution step with water is performed to ensure compatibility with the mobile phase.

2. Liquid Chromatography

-

LC System: An ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.

-

Column: A reverse-phase C18 column (e.g., Kinetex EVO C18, 2.1 × 150 mm, 2.6 µm or Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 μm).[10][11]

-

Mobile Phase: A gradient elution is typically used.

-

Mobile Phase A: 0.1% or 0.2% formic acid in water.[10]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Flow Rate: 0.4 mL/min.[10]

-

Injection Volume: 1-10 µL.

3. Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[10][11]

-

Detection: Multiple reaction monitoring (MRM) is used to monitor the specific parent-to-product ion transitions for each analyte and the internal standard.

-

Osimertinib: m/z 500.1 → 72.2[13]

-

AZ5104 and AZ7550: Specific transitions for these metabolites would be determined during method development.

-

-

Source Parameters (Example): [10]

-

Capillary voltage: 4 kV

-

Cone voltage: 35 V

-

Desolvation temperature: 400°C

-

Desolvation gas flow: 1,200 L/h

-

4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[13][14]

Bioanalytical workflow for osimertinib.

Signaling Pathways

Osimertinib is a potent and selective inhibitor of EGFR with activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[15] By irreversibly binding to the cysteine residue at position 797 in the ATP-binding pocket of EGFR, osimertinib blocks the downstream signaling pathways that drive cell proliferation and survival. These pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[15] The active metabolites, including N-desmethyl osimertinib, also contribute to the inhibition of these pathways.

EGFR signaling pathway inhibition.

Conclusion

N-desmethyl osimertinib is a crucial, pharmacologically active metabolite of osimertinib. Understanding its formation, pharmacokinetic profile, and biological activity is essential for a complete picture of osimertinib's pharmacology. The use of deuterated standards like N-desmethyl osimertinib-d5 is indispensable for the accurate bioanalytical quantification required in clinical and preclinical research. This guide provides a foundational overview for professionals in the field of drug development and oncology research.

References

- 1. The Influence of CYP3A4 Genetic Polymorphism and Proton Pump Inhibitors on Osimertinib Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. A multicenter, phase I, pharmacokinetic study of osimertinib in cancer patients with normal renal function or severe renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Study of Osimertinib in Cancer Patients with Mild or Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. payeshdarou.ir [payeshdarou.ir]

- 11. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS [mdpi.com]

- 14. Rapid and Sensitive Quantification of Osimertinib in Human Plasma Using a Fully Validated MALDI–IM–MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Vitro Biological Activity of N-Desmethyl dosimertinib-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl dosimertinib-d5 is the deuterated form of the N-desmethyl metabolite of dosimertinib. Dosimertinib itself is a deuterated analog of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.[1][2][3] The metabolism of osimertinib yields two active metabolites, one of which is the N-desmethyl form, also known as AZ5104.[4] Preclinical data indicate that this metabolite, AZ5104, is more potent than the parent compound, osimertinib, against mutant EGFR cell lines.[4]

The deuteration in this compound is intended to alter the pharmacokinetic profile, potentially offering a more favorable therapeutic window. While specific in vitro data for the d5-labeled N-desmethyl dosimertinib is not extensively available in public literature, its fundamental biological activity is expected to be comparable to its non-deuterated counterpart, AZ5104. This guide, therefore, summarizes the known in vitro biological activity of AZ5104 as a surrogate for this compound, providing a comprehensive overview of its potency, selectivity, and effects on cellular signaling.

Biochemical Activity: Kinase Inhibition

This compound, reflected by the activity of AZ5104, is a potent inhibitor of various EGFR mutants. Its activity has been quantified through enzymatic assays that measure the inhibition of EGFR kinase activity.

| Target Enzyme | IC50 (nM) |

| EGFR L858R/T790M | <1 - 1 |

| EGFR L858R | 6 |

| EGFR L861Q | 1 |

| EGFR (Wild-Type) | 25 |

| ErbB4 | 7 |

Data sourced from references[5][6][7]. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Cellular Activity: Inhibition of Proliferation and Signaling

The anti-proliferative effects of this compound, inferred from AZ5104 data, have been evaluated in various NSCLC cell lines. These assays measure the concentration of the compound required to inhibit cell growth by 50% (GI50) or cell viability by 50% (IC50).

| Cell Line | EGFR Mutation Status | IC50 (nM) for Cell Viability/Growth |

| H1975 | L858R/T790M | 2 - 3.3 |

| PC-9 | ex19del | 2 |

| Calu-3 | Wild-Type | 80 |

| NCI-H2073 | Wild-Type | 53 |

| LOVO | Wild-Type | 33 |

Data sourced from references[5][6].

Furthermore, the inhibitory effect on the EGFR signaling pathway has been demonstrated through cellular phosphorylation assays. These assays measure the inhibition of EGFR autophosphorylation in response to the compound.

| Cell Line | EGFR Mutation Status | IC50 (nM) for EGFR Phosphorylation Inhibition |

| H1975 | L858R/T790M | 2 |

| PC-9VanR | ex19del/T790M | 1 |

| PC-9 | ex19del | 2 |

| H2073 | Wild-Type | 53 |

| LOVO | Wild-Type | 33 |

Data sourced from reference[7].

Experimental Protocols

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro kinase inhibitory activity of a compound like this compound against EGFR.

-

Reagents and Materials:

-

Recombinant human EGFR (wild-type and mutant forms)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (or AZ5104) serially diluted in DMSO

-

Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

-

Phosphocellulose filter mats

-

Scintillation counter and scintillant

-

-

Procedure:

-

A reaction mixture is prepared containing the kinase buffer, the peptide substrate, and the recombinant EGFR enzyme.

-

The test compound (this compound) at various concentrations is added to the reaction mixture and pre-incubated for a defined period (e.g., 10 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of a mixture of cold ATP and radiolabeled ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by spotting the reaction mixture onto phosphocellulose filter mats.

-

The filter mats are washed multiple times in a phosphoric acid solution to remove unincorporated radiolabeled ATP.

-

The amount of incorporated radioactivity on the filter mats, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a DMSO control.

-

IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

Cell-Based Proliferation/Viability Assay (Representative Protocol)

This protocol outlines a common method to assess the effect of this compound on the proliferation and viability of cancer cell lines.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., H1975, PC-9, Calu-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (or AZ5104) serially diluted in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader (luminometer, spectrophotometer, or fluorometer)

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells per well) and allowed to adhere overnight.

-

The following day, the cells are treated with a range of concentrations of this compound. A DMSO-only control is included.

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

-

The plates are incubated for a further period to allow for the development of the signal (e.g., 10 minutes for luminescent assays, 1-4 hours for colorimetric assays).

-

The signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.

-

The percentage of cell viability is calculated for each concentration relative to the DMSO control.

-

IC50 or GI50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8][9][10][11][12]

-

Cellular EGFR Phosphorylation Assay (Representative Protocol)

This protocol describes a general method to measure the inhibition of EGFR phosphorylation in cells treated with this compound.

-

Reagents and Materials:

-

Human cancer cell lines cultured to sub-confluency

-

Serum-free cell culture medium

-

This compound (or AZ5104) serially diluted in DMSO

-

EGF (Epidermal Growth Factor)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR

-

Secondary antibody (HRP-conjugated)

-

Western blotting equipment and reagents (SDS-PAGE gels, transfer membranes, detection reagents)

-

Imaging system for chemiluminescence detection

-

-

Procedure:

-

Cells are serum-starved for a period (e.g., 4-16 hours) to reduce basal EGFR phosphorylation.

-

The cells are then pre-treated with various concentrations of this compound for a specific time (e.g., 2 hours).

-

Following treatment with the inhibitor, the cells are stimulated with EGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce EGFR phosphorylation.

-

The cells are then washed with cold PBS and lysed.

-

The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with the primary antibody against phospho-EGFR.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

The membrane is then stripped and re-probed with an antibody against total EGFR to confirm equal protein loading.

-

The intensity of the phospho-EGFR bands is quantified and normalized to the total EGFR bands.

-

The percentage of inhibition of phosphorylation is calculated for each concentration of the compound relative to the EGF-stimulated control.

-

IC50 values are determined from the dose-response curve.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a typical experimental workflow for its in vitro characterization.

Caption: Inhibition of the EGFR signaling cascade by this compound.

Caption: Workflow for the in vitro assessment of this compound.

Conclusion

The in vitro profile of this compound, as inferred from its non-deuterated counterpart AZ5104, demonstrates potent and selective inhibitory activity against clinically relevant EGFR mutations, including the T790M resistance mutation. Its greater potency compared to the parent compound, osimertinib, highlights its significant contribution to the overall therapeutic effect. The provided data and experimental frameworks offer a foundational guide for researchers and drug development professionals engaged in the study of next-generation EGFR inhibitors. Further studies directly characterizing the deuterated metabolite will be crucial to fully elucidate any subtle differences in its biological activity and to confirm its therapeutic potential.

References

- 1. dovepress.com [dovepress.com]

- 2. Osimertinib Significantly Improves Survival for Patients With Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ijbs.com [ijbs.com]

- 9. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blog.abclonal.com [blog.abclonal.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

N-Desmethyl Osimertinib-d5: A Technical Guide for Non-Small Cell Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Desmethyl osimertinib-d5, a key deuterated metabolite of osimertinib, for its application in non-small cell lung cancer (NSCLC) research. This document details its synthesis, analytical quantification, biological activity, and its role in understanding the pharmacology of osimertinib.

Introduction

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard-of-care treatment for NSCLC patients with activating EGFR mutations, including the T790M resistance mutation.[1][2] Osimertinib is metabolized in vivo to at least two active metabolites, AZ7550 and AZ5104 (N-Desmethyl osimertinib).[1] AZ5104, the N-desmethyl metabolite, retains the irreversible binding Michael acceptor of osimertinib and is pharmacologically active.[3] Understanding the pharmacokinetics and pharmacodynamics of this metabolite is crucial for a complete picture of osimertinib's efficacy and potential for toxicity. The deuterated analog, N-Desmethyl osimertinib-d5, serves as an invaluable tool, primarily as an internal standard for highly accurate and sensitive quantification of osimertinib and its metabolites in biological matrices.

Synthesis and Chemical Properties

Chemical Structure:

-

N-Desmethyl osimertinib (AZ5104): C₂₇H₃₁N₇O₂

-

N-Desmethyl osimertinib-d5: C₂₇H₂₆D₅N₇O₂

The deuterium atoms are typically introduced on the N-methyl group and/or adjacent methylene groups to ensure stability and a significant mass shift for mass spectrometry-based applications, without altering the chemical reactivity of the molecule.

Role in NSCLC Research

The primary application of N-Desmethyl osimertinib-d5 in NSCLC research is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise measurements of the analyte of interest.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic parameters of osimertinib and its N-desmethyl metabolite, AZ5104, have been characterized in patients with NSCLC.

| Parameter | Osimertinib | AZ5104 (N-Desmethyl Osimertinib) | Reference(s) |

| Apparent Clearance (CL/F) | 14.3 L/h | 31.3 L/h | [5][6] |

| Apparent Volume of Distribution (Vd/F) | 918 L | 143 L | [5][6] |

| Mean Half-life (t₁/₂) | ~48 h | Not explicitly stated, but circulates at ~10% of osimertinib exposure | [5] |

| Time to Steady State | ~15 days | Similar to osimertinib | [5] |

In Vitro Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potency of osimertinib and its metabolite AZ5104 against various EGFR mutant cell lines.

| Cell Line | EGFR Mutation | Osimertinib IC₅₀ (nM) | AZ5104 IC₅₀ (nM) | Reference(s) |

| PC-9 | Exon 19 deletion | 17 | 2 | [3] |

| NCI-H1975 | L858R/T790M | 15 | Not explicitly stated | [3] |

Experimental Protocols

Quantification of Osimertinib and N-Desmethyl Osimertinib in Human Plasma using LC-MS/MS with N-Desmethyl Osimertinib-d5 as an Internal Standard

This protocol provides a general framework for the quantitative analysis of osimertinib and its N-desmethyl metabolite.

5.1.1. Materials and Reagents

-

Osimertinib analytical standard

-

N-Desmethyl osimertinib (AZ5104) analytical standard

-

N-Desmethyl osimertinib-d5 (as internal standard)

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Methanol, HPLC or LC-MS grade

5.1.2. Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of osimertinib, N-Desmethyl osimertinib, and N-Desmethyl osimertinib-d5 in methanol or DMSO.

-

Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of N-Desmethyl osimertinib-d5 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile/water.

5.1.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase initial conditions (e.g., 95% mobile phase A).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

5.1.4. LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Osimertinib | 500.3 | 72.1 |

| N-Desmethyl osimertinib (AZ5104) | 486.3 | 72.1 |

| N-Desmethyl osimertinib-d5 (IS) | 491.3 | 77.1 |

Note: The exact m/z values for the deuterated internal standard may vary depending on the position and number of deuterium atoms. The product ion for the deuterated standard is expected to have a +5 Da shift if the deuterium atoms are on the fragment ion.

EGFR Phosphorylation Assay by Western Blot

This protocol assesses the inhibitory activity of N-Desmethyl osimertinib on EGFR signaling in NSCLC cell lines.

5.2.1. Cell Culture and Treatment

-

Culture EGFR-mutant NSCLC cells (e.g., NCI-H1975) in appropriate media until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with varying concentrations of N-Desmethyl osimertinib (AZ5104) or osimertinib as a positive control for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

5.2.2. Protein Extraction and Quantification

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

5.2.3. Western Blotting

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway in NSCLC.

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Conclusion

N-Desmethyl osimertinib-d5 is an essential tool for the rigorous investigation of osimertinib's pharmacology in the context of NSCLC. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality pharmacokinetic data, which is fundamental for understanding drug metabolism, exposure-response relationships, and the clinical development of EGFR TKIs. The provided protocols and data serve as a valuable resource for researchers in this field.

References

- 1. A multicenter, phase I, pharmacokinetic study of osimertinib in cancer patients with normal renal function or severe renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. WO2019001425A1 - Deuterated osimertinib derivative and application thereof - Google Patents [patents.google.com]

- 5. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

The Deuterium Switch: A Technical Guide to the Discovery and Development of Deuterated EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pursuit of enhanced therapeutic options for cancers driven by the Epidermal Growth Factor Receptor (EGFR) has led to the exploration of innovative medicinal chemistry strategies. One such strategy, the selective replacement of hydrogen with its stable isotope deuterium, has emerged as a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive technical overview of the discovery and development of deuterated EGFR inhibitors, detailing the scientific rationale, synthesis, preclinical evaluation, and clinical implications of this "deuterium switch" approach. By leveraging the kinetic isotope effect, deuteration offers a promising avenue to improve upon existing therapies, addressing challenges such as rapid metabolism and off-target toxicity, thereby potentially leading to more durable clinical responses and improved patient outcomes.

The Rationale for Deuterating EGFR Inhibitors

The primary impetus for developing deuterated drugs lies in the kinetic isotope effect (KIE) . The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position. Many small molecule drugs, including EGFR inhibitors, are metabolized by cytochrome P450 (CYP) enzymes in the liver, a process that often involves the oxidation of C-H bonds.

By strategically replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of drug metabolism can be significantly reduced. This can lead to several potential advantages:

-

Improved Pharmacokinetic Profile: A slower rate of metabolism can result in a longer drug half-life, increased plasma exposure (AUC), and lower clearance. This may allow for less frequent dosing and more consistent drug levels in the body.

-

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites that contribute to adverse effects. By slowing down the metabolic process that generates these metabolites, deuteration can potentially improve the safety profile of a drug.

-

Enhanced Therapeutic Efficacy: By increasing the exposure to the active parent drug, deuteration may lead to improved target engagement and, consequently, enhanced anti-tumor activity.

Key Deuterated EGFR Inhibitors: A Comparative Overview

The principle of deuteration has been applied to several generations of EGFR inhibitors. This section provides an overview of key examples and summarizes their preclinical and clinical findings.

Dosimertinib (Deuterated Osimertinib)